molecular formula C4H7N3O B1496511 3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one

3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one

Cat. No.: B1496511
M. Wt: 113.12 g/mol
InChI Key: NSYKPXCGPMWPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one is a nitrogen-containing heterocyclic compound characterized by a triazolone core substituted with an ethyl group at the 3-position. Its structure combines the reactivity of the 1,2,4-triazol-5-one ring with the hydrophobic influence of the ethyl substituent, making it a versatile intermediate in medicinal chemistry and materials science . The compound is part of a broader class of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

3-ethyl-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C4H7N3O/c1-2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8)

InChI Key

NSYKPXCGPMWPGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

1,2,4-Triazole (Parent Compound)
  • Structure : Lacks the ketone group and ethyl substituent.
  • Reactivity : More basic due to the absence of electron-withdrawing groups.
  • Applications : Primarily used as a ligand in coordination chemistry and as a precursor for agrochemicals.
  • Key Difference : 3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one exhibits reduced basicity and enhanced lipophilicity due to the ethyl group and ketone moiety, favoring biological applications .
3-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
  • Structure : Methyl substituent at the 3-position instead of ethyl.
  • Acidity: pKa values for triazolone derivatives are typically weak (pKa ~10–12 in non-aqueous media), with methyl substitution slightly increasing acidity compared to ethyl due to reduced electron-donating effects .
  • Solubility : Lower lipophilicity than the ethyl analogue, leading to marginally better aqueous solubility .
3-Nitro-1,2,4-triazol-5-one (NTO)
  • Structure : Nitro group at the 3-position instead of ethyl.
  • Properties :
    • High thermal stability and explosive power comparable to RDX but with lower sensitivity .
    • Aqueous solubility: 12.8 g/L at 19°C, significantly higher than ethyl/methyl derivatives due to polar nitro group .
  • Applications : Used as an insensitive explosive and in environmental toxicity studies .
3-(4-Hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
  • Structure : Hydroxyphenyl and methyl substituents.
  • Biological Activity : Enhanced interaction with biological targets (e.g., enzymes) due to hydrogen-bonding capability of the hydroxyl group .
  • Research Gap: Limited data on the ethyl derivative’s specific biological efficacy compared to this hydroxyphenyl analogue .
Table 1: Comparative Properties of Triazolone Derivatives
Compound Substituent(s) pKa* Solubility (Aqueous) Key Applications
1,2,4-Triazole None ~10.5 Moderate Coordination chemistry
3-Methyl-triazolone Methyl ~10.8 Low Antimicrobial agents
3-Ethyl-triazolone Ethyl ~11.2 Very low Drug intermediates
3-Nitro-triazolone (NTO) Nitro ~8.5 High (12.8 g/L) Explosives, toxicology
3-(4-Hydroxyphenyl)-methyl-triazolone Hydroxyphenyl, Methyl ~9.9 Moderate Enzyme inhibition

*Note: pKa values estimated from potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) .

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